Cas no 1805157-73-6 (Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate)

Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate
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- インチ: 1S/C11H9F2NO3S/c1-2-16-10(15)6-3-4-8(17-11(12)13)9(18)7(6)5-14/h3-4,11,18H,2H2,1H3
- InChIKey: NYTCAYQCZNMFJP-UHFFFAOYSA-N
- ほほえんだ: SC1=C(C=CC(C(=O)OCC)=C1C#N)OC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 344
- トポロジー分子極性表面積: 60.3
- 疎水性パラメータ計算基準値(XlogP): 2.9
Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018521-1g |
Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate |
1805157-73-6 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoateに関する追加情報
Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate (CAS No. 1805157-73-6): A Comprehensive Overview
Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate (CAS No. 1805157-73-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug development and therapeutic applications.
The molecular structure of Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate incorporates several key functional groups, including a cyano group, difluoromethoxy group, and a thiol group. These functional groups contribute to its distinct chemical properties and reactivity, making it a versatile intermediate in synthetic organic chemistry. The presence of the cyano group enhances its potential as a precursor in the synthesis of various heterocyclic compounds, while the difluoromethoxy group introduces electronic and steric effects that can influence its biological activity.
In recent years, there has been a growing interest in the development of novel compounds with potential therapeutic benefits. Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The thiol group, in particular, has been highlighted for its role in redox biology and its ability to interact with biological targets such as thioredoxin reductase and glutathione S-transferase.
One of the most compelling aspects of Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to design derivatives with enhanced pharmacological properties. For instance, modifications to the cyano and thiol groups have led to compounds with improved solubility and bioavailability, which are critical factors in drug development.
The difluoromethoxy group is another key feature that has attracted considerable attention. This group not only modifies the electronic properties of the molecule but also influences its metabolic stability. Studies have shown that compounds containing difluoromethoxy groups often exhibit improved binding affinity to biological targets, making them more effective in therapeutic applications.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate. Molecular modeling techniques have been employed to predict its interactions with biological receptors and enzymes. These studies have provided valuable insights into how structural modifications can optimize its pharmacological activity.
In addition to its potential in drug development, Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate has also been explored for its role in materials science. Its unique chemical properties make it a suitable candidate for the synthesis of advanced materials with specific functionalities. For example, it has been used in the development of conductive polymers and organic semiconductors.
The synthesis of Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity. These methods often involve catalytic processes and green chemistry principles to minimize environmental impact.
The safety profile of Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its potential hazards and safe handling procedures. These studies have ensured that researchers can work with this compound under controlled conditions while minimizing risks.
The future prospects of Ethyl 2-cyano-4-difluoromethoxy-3-mercaptobenzoate are vast and exciting. Ongoing research continues to uncover new applications and derivatives that could revolutionize various fields, including medicine and materials science. As our understanding of this compound grows, so does the potential for groundbreaking discoveries.
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